molecular formula C18H13F3N2OS B2585466 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034395-64-5

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2585466
CAS No.: 2034395-64-5
M. Wt: 362.37
InChI Key: UTQGEBWQLCKIGT-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide” is an organic compound that features a combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a thiophene derivative, a coupling reaction with a pyridine derivative can be performed using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Benzamide: The final step involves the formation of the benzamide through an amide coupling reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and heterocyclic structures, which can impart unique chemical and biological properties. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable compound for drug development.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)15-4-2-1-3-14(15)17(24)23-10-12-5-7-22-16(9-12)13-6-8-25-11-13/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQGEBWQLCKIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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